Current Evidence Limitations: Absence of Published Target-Specific Quantitative Data for CAS 2034377-83-6
An exhaustive search of primary literature, authoritative databases (PubChem, ChEMBL, BindingDB), and patent repositories as of the knowledge cutoff date did not identify any publicly available, quantitative biological activity data specifically attributed to CAS 2034377-83-6. While structural analogs within the same cyclopropanesulfonamide class have reported LSD1 IC₅₀ values ranging from 32 nM to >1,940 nM [1], no direct head-to-head comparison or independent assay result for the target compound was retrievable. All quantitative differentiation claims for this compound must therefore be deferred pending primary experimental determination.
| Evidence Dimension | LSD1 inhibitory potency (IC₅₀) – class-level context only |
|---|---|
| Target Compound Data | No published data available for CAS 2034377-83-6 |
| Comparator Or Baseline | Structurally related cyclopropanesulfonamide LSD1 inhibitors: BDBM256498 (IC₅₀ = 32 nM), BDBM256654 (IC₅₀ = 100 nM), BDBM256467 (IC₅₀ = 1,940 nM) [1] |
| Quantified Difference | Cannot be calculated; target compound lacks primary data |
| Conditions | Biochemical LSD1 enzyme inhibition assay (50 mM Tris-HCl, pH 8.0, 0.1% BSA, 1 mM DTT) per BindingDB entries; cell-based CD11b expression differentiation assay in THP1 cells [1][2] |
Why This Matters
Procurement decisions cannot currently be justified by target-specific potency data; users must request custom screening or rely on the compound's structural novelty (furan-3-yl regioisomer) as a differentiating feature pending experimental characterization.
- [1] BindingDB. Affinity data for multiple cyclopropanesulfonamide LSD1 inhibitors: BDBM256498 (IC₅₀ = 32 nM), BDBM256654 (IC₅₀ = 100 nM), BDBM256467 (IC₅₀ = 1,940 nM). Data sourced from US Patents US9487512, US10329256, US9944601, US10968213. View Source
- [2] BindingDB / ChEMBL. CHEMBL4703535: Inhibition of LSD1 in human THP1 cells assessed as induction of cell differentiation by measuring CD11b expression incubated for 96 hrs by FACS assay. View Source
